molecular formula C7H10F3NO3 B2532758 6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid CAS No. 1909347-88-1

6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid

Cat. No.: B2532758
CAS No.: 1909347-88-1
M. Wt: 213.156
InChI Key: ANDWKUJHIWYOHX-UHFFFAOYSA-N
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Description

6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid is a compound with a unique spirocyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications. The compound consists of a spirocyclic core with an oxygen and nitrogen atom, and it is stabilized by trifluoroacetic acid.

Scientific Research Applications

6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid typically involves the formation of the spirocyclic core followed by the introduction of trifluoroacetic acid. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid such as trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances the compound’s stability and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid is unique due to its combination of a spirocyclic core and trifluoroacetic acid. This combination provides enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-oxa-1-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2HF3O2/c1-2-6-5(1)3-7-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWKUJHIWYOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12COC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909347-88-1
Record name 6-oxa-1-azaspiro[3.3]heptane trifluoroacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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